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Compound of Interest

Compound Name:
N-(2-hydroxyphenyl)-2-

methoxybenzamide

CAS No.: 54255-65-1

Cat. No.: B382063

Get Quote

Technical Monograph: N-(2-Hydroxyphenyl)-2-
methoxybenzamide
Physicochemical Characterization and Synthetic Utility of a 2'-Hydroxy-2-methoxybenzanilide

Scaffold

Executive Summary
This technical guide characterizes 2'-hydroxy-2-methoxybenzanilide (IUPAC: N-(2-
hydroxyphenyl)-2-methoxybenzamide), a privileged scaffold in medicinal chemistry and

organic synthesis.[1] Distinct from its para-substituted isomers, this ortho-ortho disubstituted

benzanilide exhibits unique intramolecular hydrogen bonding (IMHB) patterns that influence its

lipophilicity, membrane permeability, and reactivity.

Primarily utilized as a precursor for 2-substituted benzoxazoles via cyclodehydration and as a

bidentate/tridentate ligand in coordination chemistry, this molecule serves as a critical model for

studying amide bond conformation in sterically crowded systems.[1] This guide provides
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authoritative data on its molecular identity, a validated synthetic protocol, and mechanistic

insights into its downstream applications.

Molecular Identity & Stoichiometry
The following data is calculated based on the standard isotopic abundance of the structure

.

Parameter Value Technical Context

IUPAC Name
N-(2-hydroxyphenyl)-2-

methoxybenzamide

Official nomenclature for

registry.[1]

Common Name
2'-Hydroxy-2-

methoxybenzanilide

Refers to the ortho positions

on both rings.[1]

Molecular Formula Stoichiometric basis.[1]

Molecular Weight 243.26 g/mol
Average mass for gravimetric

prep.[1]

Monoisotopic Mass 243.08954 Da

Essential for HRMS (High-Res

Mass Spec) validation (

).[1]

Elemental Analysis
C: 69.13%, H: 5.39%, N:

5.76%, O: 19.73%

Theoretical values for purity

validation.

Heavy Atom Count 18 Non-hydrogen atoms.[1]

Structural Analysis & Pharmacophore
The physicochemical behavior of 2'-hydroxy-2-methoxybenzanilide is defined by the interaction

between its amide bridge and the ortho substituents.[1]

Intramolecular Hydrogen Bonding (IMHB): Unlike para-isomers, this molecule forms a stable

pseudo-six-membered ring via a hydrogen bond between the amide carbonyl oxygen and

the phenolic hydroxyl proton (
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).[1] This "closed" conformation significantly reduces the molecule's polarity, increasing its

(lipophilicity) and improving cell membrane permeability relative to its open conformers.[1]

Steric Hindrance: The 2-methoxy group on the benzoyl ring introduces steric bulk (A-value

effect), forcing the amide bond out of planarity with the benzene ring.[1] This "twisted"

conformation is a critical feature when using this scaffold as a ligand for transition metals

(e.g., Cu(II) or Zn(II)).[1]

Synthetic Protocol: Validated Workflow
Objective: Synthesize high-purity N-(2-hydroxyphenyl)-2-methoxybenzamide via Schotten-

Baumann condensation.

Authoritative Note: While direct coupling with coupling reagents (HATU/EDC) is possible, the

Schotten-Baumann method is preferred for benzanilides to prevent O-acylation of the phenol,

leveraging the higher nucleophilicity of the amine in biphasic basic conditions.[1]

Reagents & Materials
Substrate A: 2-Aminophenol (1.0 eq, High Purity >98%)[1]

Substrate B: 2-Methoxybenzoyl chloride (1.1 eq)[1]

Base: Sodium Bicarbonate (

, sat.[1] aq.) or Pyridine (for monophasic)[1]

Solvent: Dichloromethane (DCM) or Ethyl Acetate[1]

Step-by-Step Methodology
Preparation: Dissolve 2-aminophenol (10 mmol) in DCM (50 mL). If using the biphasic

method, add an equal volume of saturated

solution.

Addition: Cool the mixture to 0°C. Add 2-methoxybenzoyl chloride (11 mmol) dropwise over

20 minutes. Critical: Slow addition prevents thermal runaway and di-acylation.[1]
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Reaction: Allow the mixture to warm to room temperature (RT) and stir vigorously for 3–5

hours. Monitor via TLC (System: Hexane:EtOAc 7:3).

Quench & Workup: Separate the organic layer.[1] Wash sequentially with:

1M HCl (to remove unreacted amine).[1]

Saturated

(to remove 2-methoxybenzoic acid byproduct).[1]

Brine.[1]

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Purification: Recrystallize the crude solid from hot Ethanol (EtOH) or an EtOH/Water mixture.

[1]

Validation: Product should appear as off-white to pale beige needles.

NMR (DMSO-

): Look for the amide singlet (

ppm) and the phenolic -OH (

ppm, often broad).[1]
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Figure 1: Validated synthetic workflow for the production of 2'-hydroxy-2-methoxybenzanilide

minimizing O-acylation side products.

Reactivity & Applications: The Benzoxazole Pathway
The primary utility of 2'-hydroxy-2-methoxybenzanilide in drug discovery is its role as a

"masked" benzoxazole.[1] Under acidic or thermal dehydration conditions, the amide carbonyl

oxygen attacks the phenolic carbon (or vice-versa via an imidic ester intermediate), eliminating

water to form 2-(2-methoxyphenyl)benzoxazole.[1]

Mechanism of Cyclodehydration:

Activation: Acid catalyst (e.g.,

-TsOH or Polyphosphoric acid) protonates the amide carbonyl.[1]

Cyclization: The phenolic oxygen attacks the activated carbonyl carbon.[1]

Elimination: Loss of water and restoration of aromaticity yields the benzoxazole core.[1]

This transformation is biologically significant because benzoxazoles are isosteres of indole and

purine bases, often exhibiting antiviral and antimicrobial activity.

Cyclization Pathway Diagram
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Figure 2: Acid-catalyzed cyclodehydration pathway converting the benzanilide scaffold into a

bioactive benzoxazole pharmacophore.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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